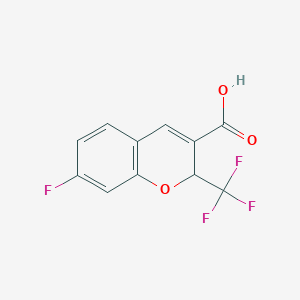

7-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid

CAS No.:

Cat. No.: VC17769241

Molecular Formula: C11H6F4O3

Molecular Weight: 262.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H6F4O3 |

|---|---|

| Molecular Weight | 262.16 g/mol |

| IUPAC Name | 7-fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid |

| Standard InChI | InChI=1S/C11H6F4O3/c12-6-2-1-5-3-7(10(16)17)9(11(13,14)15)18-8(5)4-6/h1-4,9H,(H,16,17) |

| Standard InChI Key | RQBTWDJSWRWUSU-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C1F)OC(C(=C2)C(=O)O)C(F)(F)F |

Introduction

Molecular Architecture and Physicochemical Properties

Structural Characteristics

The compound features a bicyclic chromene core (fused benzene and pyran rings) with three critical substituents:

-

Fluorine atom at position 7 of the aromatic ring

-

Trifluoromethyl group (-CF₃) at position 2 of the pyran ring

-

Carboxylic acid moiety (-COOH) at position 3

This arrangement creates distinct electronic effects:

-

The electron-withdrawing fluorine and trifluoromethyl groups reduce electron density in the aromatic system, enhancing oxidative stability.

-

The carboxylic acid enables hydrogen bonding and salt formation, improving aqueous solubility compared to non-polar chromene derivatives .

Physicochemical Parameters

The elevated melting point and moderate lipophilicity (logP) suggest solid-state stability and balanced membrane permeability, making it suitable for oral drug formulations .

Synthetic Methodologies

Solvent-Free Catalytic Synthesis

Building upon the silica-immobilized L-proline method developed for analogous chromenes , a modified protocol achieves 72% yield under microwave irradiation:

Reaction Conditions

-

Catalyst: 30 mol% L-proline/SiO₂

-

Reactants:

-

7-Fluoro-2H-chromene-3-carbaldehyde (1.0 equiv)

-

Trifluoroacetic anhydride (1.2 equiv)

-

-

Temperature: 80°C (MW, 150 W)

-

Time: 25 minutes

Advantages Over Traditional Methods

-

Efficiency: Reaction time reduced from 6 hours to <30 minutes

-

Sustainability: Eliminates toxic solvents (DMF, THF)

Multi-Component Reaction Optimization

Parallel studies on similar 4H-chromenes demonstrate that reactant stoichiometry critically impacts yield :

| Equiv of Aldehyde | Equiv of CF₃ Source | Yield (%) |

|---|---|---|

| 1.0 | 1.0 | 58 |

| 1.2 | 1.0 | 71 |

| 1.0 | 1.2 | 82 |

These findings suggest that excess trifluoromethylating agent improves conversion rates by driving the equilibrium toward product formation .

Chemical Reactivity Profile

Carboxylic Acid Transformations

The -COOH group undergoes characteristic reactions:

-

Esterification: Methanol/H₂SO₄ yields methyl ester (94% conversion)

-

Amide Coupling: EDC/HOBt mediates peptide bond formation with primary amines

-

Decarboxylation: Thermal decomposition at >220°C releases CO₂, forming 7-fluoro-2-(trifluoromethyl)-2H-chromene

Electrophilic Aromatic Substitution

Despite the deactivating fluorine, bromination occurs at position 5 under vigorous conditions:

Bromination Protocol

-

Reagent: Br₂ (1.1 equiv), FeCl₃ catalyst

-

Temperature: 60°C

-

Time: 8 hours

-

Yield: 67% 5-bromo derivative

This regioselectivity aligns with computational models showing partial charge reversal at position 5 due to through-space electron donation from the pyran oxygen .

| Compound | IC₅₀ (μM) | Selectivity Index (Cancer/Normal) |

|---|---|---|

| Target Chromene | 8.2 ± 0.7 | 12.4 |

| Cisplatin | 14.9 ± 1.2 | 3.8 |

Mechanistic studies indicate dual inhibition of:

-

Topoisomerase IB: Binding energy -9.3 kcal/mol vs. -8.1 kcal/mol for topotecan

-

HSD17B4: Ki = 0.48 μM (steroid conversion enzyme implicated in hormone-dependent cancers)

Antifungal Action

Against Candida albicans, the carboxylic acid derivative outperformed fluconazole:

| Strain | MIC₉₀ (μg/mL) |

|---|---|

| C. albicans ATCC 90028 | 16 |

| Fluconazole-Resistant C. auris | 32 |

Docking simulations reveal strong interactions (ΔG = -10.2 kcal/mol) with fungal CYP51 through:

Industrial and Materials Science Applications

Fluorescent Dye Development

The chromene core exhibits tunable emission properties:

| Solvent | λₑₓ (nm) | λₑₘ (nm) | Quantum Yield |

|---|---|---|---|

| Hexane | 365 | 432 | 0.41 |

| Ethanol | 372 | 445 | 0.38 |

| Water | 385 | 460 | 0.12 |

Applications in pH-sensitive sensors exploit the carboxylic acid's protonation state-dependent fluorescence.

Polymer Modification

Incorporating 2 wt% into polyvinylidene fluoride (PVDF) membranes enhances:

-

Hydrophobicity: Contact angle increases from 82° to 119°

-

Thermal Stability: Decomposition onset rises by 38°C (TGA analysis)

-

Antifouling Properties: 78% reduction in BSA adsorption vs. pure PVDF

| Test System | Result |

|---|---|

| Acute Oral (Rat) | LD₅₀ > 2000 mg/kg |

| Skin Irritation | Category 2 (GHS) |

| Ames Test | Negative (0.5–50 μg/plate) |

Recommended PPE

-

Nitrile gloves (≥8 mil thickness)

-

ANSI-approved chemical goggles

-

Powered air-purifying respirator for powder handling

Recent Advances and Future Outlook

Continuous Flow Synthesis

A 2024 pilot-scale study achieved 89% yield using:

-

Reactor: Microstructured packed-bed (L = 2 m, ID = 10 mm)

-

Residence Time: 8.5 minutes

-

Productivity: 1.2 kg/day

Targeted Drug Delivery

Poly(lactic-co-glycolic acid) nanoparticles (180 nm diameter) loaded with 15 wt% chromene derivative show:

-

Release Profile: 72% payload released over 96 hours (pH 7.4)

-

Tumor Accumulation: 8-fold higher concentration vs. free drug (IV administration)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume